molecular formula C23H28FN5O2 B2805488 9-cyclohexyl-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-44-9

9-cyclohexyl-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2805488
CAS RN: 877616-44-9
M. Wt: 425.508
InChI Key: BRUJHRLMIRZXIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-cyclohexyl-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H28FN5O2 and its molecular weight is 425.508. The purity is usually 95%.
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Scientific Research Applications

Multitarget Therapeutic Potential in Neurodegenerative Diseases

Compounds similar to "9-cyclohexyl-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" have been designed as tricyclic xanthine derivatives to target multiple receptors and enzymes relevant to neurodegenerative diseases such as Parkinson's and Alzheimer's. They exhibit potent dual-target-directed antagonistic activities at A1/A2A adenosine receptors, as well as inhibitory effects on monoamine oxidases (MAO), particularly MAO-B. These compounds have been identified for their potential to provide both symptomatic relief and disease-modifying effects in neurodegenerative disorders, offering advantages over single-target therapeutics (Brunschweiger et al., 2014; Załuski et al., 2019).

Potential for Treating Neurodegenerative Diseases

Further studies have highlighted the synthesis and evaluation of novel compounds based on the annelated xanthine scaffold, showing selectivity and potent inhibitory activities against A2A adenosine receptors and MAO-B. These findings underscore their potential in providing symptomatic and neuroprotective effects for neurodegenerative diseases, particularly Parkinson's disease, by blocking A2A receptors and inhibiting dopamine-metabolizing enzymes (Kuder et al., 2020).

Anticancer Activity

Some derivatives have been designed and synthesized with anticancer activities in mind. These compounds, through their specific structural features, have shown potential in inhibiting the growth of cancer cells, indicating their utility in cancer research and treatment strategies (Hayallah, 2017).

Selectivity for Adenosine Receptors

The selective antagonistic effects of related compounds on human adenosine A3 receptors have been investigated, revealing significant insights into their binding modes and interactions with receptor subtypes. These studies provide a foundation for developing more targeted and effective therapeutic agents for diseases where adenosine receptor modulation plays a crucial role (Priego et al., 2008).

properties

IUPAC Name

9-cyclohexyl-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN5O2/c1-15-12-27(18-6-4-3-5-7-18)22-25-20-19(28(22)13-15)21(30)29(23(31)26(20)2)14-16-8-10-17(24)11-9-16/h8-11,15,18H,3-7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUJHRLMIRZXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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